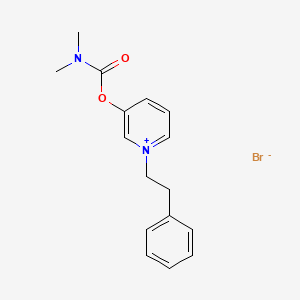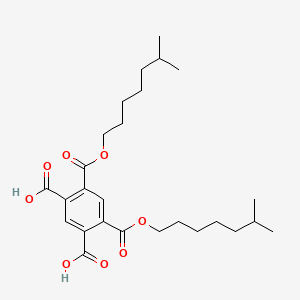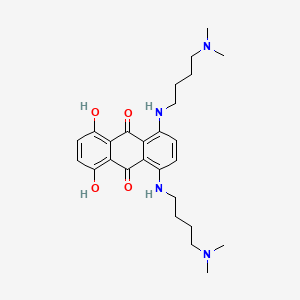
2,3-Bis(tetradecanoyloxy)butanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis(tetradecanoyloxy)butanedioic acid is a complex organic compound with the molecular formula C32H58O8. This compound is characterized by its two tetradecanoyloxy groups attached to a butanedioic acid backbone. It is a derivative of butanedioic acid, also known as succinic acid, which is a dicarboxylic acid. The presence of long-chain fatty acid esters makes this compound unique and potentially useful in various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(tetradecanoyloxy)butanedioic acid typically involves esterification reactions. One common method is the reaction of butanedioic acid with tetradecanoic acid (myristic acid) in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bonds.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also a focus in industrial production to minimize environmental impact.
化学反应分析
Types of Reactions
2,3-Bis(tetradecanoyloxy)butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
科学研究应用
2,3-Bis(tetradecanoyloxy)butanedioic acid has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and as a substrate for enzyme studies.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of biodegradable polymers and surfactants.
作用机制
The mechanism of action of 2,3-Bis(tetradecanoyloxy)butanedioic acid involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release tetradecanoic acid, which can then participate in metabolic pathways. The compound’s amphiphilic nature allows it to interact with lipid bilayers, potentially affecting membrane fluidity and permeability.
相似化合物的比较
Similar Compounds
Trimyristin: A triglyceride with three myristic acid molecules esterified to glycerol.
Glyceryl trimyristate: Another triglyceride with similar fatty acid composition.
Succinic acid derivatives: Compounds with modifications to the butanedioic acid backbone.
Uniqueness
2,3-Bis(tetradecanoyloxy)butanedioic acid is unique due to its specific esterification pattern, which imparts distinct physical and chemical properties. Its long-chain fatty acid esters make it more hydrophobic compared to other succinic acid derivatives, influencing its solubility and interaction with biological membranes.
属性
CAS 编号 |
67277-67-2 |
|---|---|
分子式 |
C32H58O8 |
分子量 |
570.8 g/mol |
IUPAC 名称 |
2,3-di(tetradecanoyloxy)butanedioic acid |
InChI |
InChI=1S/C32H58O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(33)39-29(31(35)36)30(32(37)38)40-28(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-26H2,1-2H3,(H,35,36)(H,37,38) |
InChI 键 |
QPBOCJPXBTXJTQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC(=O)OC(C(C(=O)O)OC(=O)CCCCCCCCCCCCC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine](/img/structure/B14471692.png)
![N-[2-(Methylamino)ethyl]-N-phenylbenzamide](/img/structure/B14471699.png)
![Methyl 2-{2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl}benzoate](/img/structure/B14471710.png)


![7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14471734.png)



![hydrogen sulfate;5-methoxy-4-methyl-2-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]benzenediazonium](/img/structure/B14471759.png)

